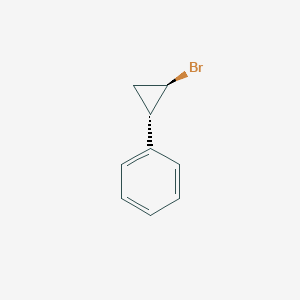

trans-1-Bromo-2-phenylcyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R)-2-bromocyclopropyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITYLOQJUHFLPM-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32523-77-6 | |

| Record name | rac-[(1R,2S)-2-bromocyclopropyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Trans 1 Bromo 2 Phenylcyclopropane

Mono-dehalogenation Pathways

Mono-dehalogenation involves the removal of a single halogen atom from a gem-dihalo precursor, typically 1,1-dibromo-2-phenylcyclopropane. This transformation is a key step in accessing the monobrominated target compound.

A prominent method for the synthesis of trans-1-bromo-2-phenylcyclopropane is the reductive mono-dehalogenation of 1,1-dibromo-2-phenylcyclopropane. This approach provides the target compound in excellent yields.

The tetracarbonylhydridoferrate complex, [HFe(CO)₄]⁻, serves as an effective reducing agent for the mono-dehalogenation of gem-dihalocyclopropanes. nih.gov This reagent can be generated from the reaction of pentacarbonyliron (Fe(CO)₅) with an alkaline solution. When applied to 1,1-dibromo-2-phenylcyclopropane, it selectively removes one bromine atom to yield 1-bromo-2-phenylcyclopropane. nih.gov The reaction proceeds via a proposed single electron transfer from the iron complex to the dihalide, forming a 1-bromo-2-phenylcyclopropane radical intermediate. nih.gov Subsequent dissociation of a bromide anion and hydrogen abstraction from the solvent leads to the final product. nih.gov

The reaction conditions, particularly the inherent thermodynamic stability of the products, play a crucial role in determining the isomeric ratio of the final product. The reductive dehalogenation of 1,1-dibromo-2-phenylcyclopropane using tetracarbonylhydridoferrate yields a mixture of trans- and cis-1-bromo-2-phenylcyclopropane. The thermodynamically more stable trans-isomer is formed as the major product. nih.gov

Table 1: Isomeric Ratio in the Dehalogenation of 1,1-Dibromo-2-phenylcyclopropane

| Isomer | Ratio |

|---|---|

| trans | 3 |

| cis | 2 |

Data derived from reduction using [HFe(CO)₄]⁻. nih.gov

This preference highlights the influence of thermodynamic control in the formation of the final product mixture.

The efficiency of the reductive dehalogenation can be enhanced by employing phase transfer catalysis (PTC). The tetracarbonylhydridoferrate reagent is an effective reducing catalyst under phase transfer conditions. nih.gov Phase transfer catalysis facilitates the transfer of the water-soluble ferrate anion into the organic phase where the gem-dihalocyclopropane substrate resides, thereby accelerating the reaction. nih.govrsc.org This technique is widely recognized for its utility in dihalocarbene generation and subsequent cyclopropanation reactions, and its principles are applicable to the reduction step as well. rsc.org

An alternative pathway for mono-dehalogenation is the use of lithium-halogen exchange. This fundamental reaction in organometallic chemistry involves treating an organic halide with an organolithium reagent, such as n-butyllithium, to replace the halogen atom with a lithium atom. researchgate.netresearchgate.net The rate of exchange is kinetically controlled and typically follows the trend I > Br > Cl, making it highly selective for heavier halogens. researchgate.net

For the synthesis of trans-1-bromo-2-phenylcyclopropane, this method would theoretically be applied to trans-1,1-dibromo-2-phenylcyclopropane. The reaction would proceed as follows:

Treatment of the dibromide with one equivalent of an organolithium reagent (e.g., n-BuLi) at low temperature.

Selective exchange of one of the two bromine atoms to form a lithiated cyclopropyl (B3062369) intermediate. The reaction is often stereospecific, proceeding with retention of configuration. researchgate.netresearchgate.net

Quenching the resulting organolithium species with a proton source, such as water or an alcohol, to yield the desired trans-1-bromo-2-phenylcyclopropane.

This method offers a powerful tool for generating organolithium intermediates which can be used for further functionalization, although its specific application for the simple mono-dehalogenation of 1,1-dibromo-2-phenylcyclopropane is less commonly cited than the direct reduction methods.

Reductive Dehalogenation of gem-Dihalocyclopropanes

Stereoselective and Enantioselective Synthesis Approaches

Stereocontrol is a critical aspect of modern synthetic chemistry. In the context of 1-bromo-2-phenylcyclopropane, this involves controlling the relative (cis/trans) and absolute (enantiomeric) configuration of the molecule.

The reductive dehalogenation with tetracarbonylhydridoferrate demonstrates a degree of stereoselectivity by favoring the formation of the thermodynamically more stable trans-isomer. nih.gov This provides a straightforward method for obtaining a product enriched in the trans configuration.

While general catalytic asymmetric methods for producing chiral cyclopropanes are well-established, for instance through the reaction of alkenes with diazo compounds using chiral rhodium or cobalt catalysts, specific protocols for the direct enantioselective synthesis of trans-1-bromo-2-phenylcyclopropane are not prominently detailed in the surveyed literature. nih.govorganic-chemistry.org The development of such a method would likely involve a chiral catalyst capable of distinguishing between the two enantiotopic faces of a suitable precursor or enantiotopic bromine atoms in the starting dihalide during a reduction step. General strategies in asymmetric synthesis, such as those employing chiral catalysts to control the formation of stereocenters, provide a conceptual framework for how such a targeted synthesis could be designed. rsc.orgdicp.ac.cn

Derivatization from Stereodefined Phenylcyclopropane Carboxylic Acids

A primary and logical route to trans-1-Bromo-2-phenylcyclopropane involves the derivatization of the corresponding carboxylic acid, namely trans-2-phenylcyclopropane-1-carboxylic acid. The Hunsdiecker reaction and its modifications are the classical methods for the decarboxylative halogenation of carboxylic acids. chemicalbook.combyjus.comstudysmarter.co.uk

The traditional Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with bromine. chemicalbook.com A more convenient and commonly employed variation is the Cristol-Firth modification, which utilizes the free carboxylic acid in the presence of red mercuric oxide and bromine. wikipedia.org Both methods proceed through a radical chain mechanism. chemicalbook.com The reaction is initiated by the formation of an acyl hypobromite (B1234621) intermediate, which then undergoes homolytic cleavage of the oxygen-bromine bond. The resulting carboxyl radical subsequently loses carbon dioxide to generate a cyclopropyl radical. This radical then abstracts a bromine atom to yield the final product.

A critical aspect of this transformation when applied to cyclopropane (B1198618) systems is the stereochemical outcome. Research on the Hunsdiecker reaction performed on stereoisomerically pure 2-methylcyclopropanecarboxylic acids has demonstrated that the reaction is not stereospecific. datapdf.comacs.org Both the cis and trans silver salts of 2-methylcyclopropanecarboxylic acid yield the same mixture of cis- and trans-2-methylcyclopropyl bromides. datapdf.com This lack of stereospecificity is attributed to the fact that the intermediate cyclopropyl radical is either planar or rapidly inverts its configuration, leading to a mixture of products. datapdf.com It is therefore expected that the Hunsdiecker reaction on trans-2-phenylcyclopropane-1-carboxylic acid would similarly produce a mixture of cis- and trans-1-Bromo-2-phenylcyclopropane.

Table 1: Reagents and Conditions for Hunsdiecker-type Reactions

| Starting Material | Reagents | Solvent | Key Feature |

| trans-2-Phenylcyclopropane-1-carboxylic acid silver salt | Bromine (Br₂) | Carbon tetrachloride | Traditional Hunsdiecker conditions |

| trans-2-Phenylcyclopropane-1-carboxylic acid | Red mercuric oxide (HgO), Bromine (Br₂) | Carbon tetrachloride | Cristol-Firth modification |

Stereoselective Conversion of Precursors

To circumvent the lack of stereospecificity in the Hunsdiecker reaction, alternative strategies focusing on the stereoselective conversion of other precursors can be employed. A viable approach involves the synthesis of a gem-dihalocyclopropane followed by a stereoselective reduction.

This two-step sequence begins with the addition of dibromocarbene (:CBr₂) to styrene (B11656). Dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base, such as potassium tert-butoxide. The addition of the carbene to the double bond of styrene is a concerted process and is stereospecific, leading to the formation of 1,1-dibromo-2-phenylcyclopropane.

The subsequent step is the crucial stereoselective reduction of the gem-dibromide to the desired monobromide. Various reducing agents can be employed for this transformation, with the stereochemical outcome being highly dependent on the reagent and reaction conditions. One common method involves the use of organotin hydrides, such as tributyltin hydride (Bu₃SnH), in a radical chain reaction. The stereoselectivity of such reductions is often influenced by steric factors, with the hydrogen atom being delivered to the less hindered face of the cyclopropane ring. In the case of 1,1-dibromo-2-phenylcyclopropane, the bulky phenyl group would be expected to direct the incoming hydrogen atom to the opposite face, potentially favoring the formation of the trans isomer.

Table 2: Two-Step Stereoselective Synthesis Approach

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1 | Styrene | Bromoform (CHBr₃), Potassium tert-butoxide | 1,1-Dibromo-2-phenylcyclopropane | Dibromocyclopropanation |

| 2 | 1,1-Dibromo-2-phenylcyclopropane | Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) | trans-1-Bromo-2-phenylcyclopropane | Stereoselective reduction |

Reactivity and Mechanistic Investigations of Trans 1 Bromo 2 Phenylcyclopropane

Cyclopropane (B1198618) Ring-Opening Reactions

The reactivity of trans-1-bromo-2-phenylcyclopropane is largely characterized by the cleavage of its strained cyclopropane ring. This process can be initiated by either radical species or electrophiles, leading to a variety of functionalized acyclic products. The regioselectivity and stereochemistry of these transformations are dictated by the nature of the attacking reagent and the stability of the intermediates formed.

Radical-Mediated Ring Opening

Radical-mediated processes provide a key pathway for the transformation of trans-1-bromo-2-phenylcyclopropane. These reactions typically involve the formation of a cyclopropyl (B3062369) radical, which can then undergo rapid ring cleavage.

The photolytic addition of bromine to trans-1-bromo-2-phenylcyclopropane initiates a radical chain reaction. Under these conditions, a bromine radical (Br•) can add to the cyclopropane ring. While specific studies on the photolytic bromination of trans-1-bromo-2-phenylcyclopropane are not extensively detailed in the provided results, related research on the reaction of (2-phenylcyclopropyl)trimethyltin with bromine shows that the reaction proceeds with complete retention of configuration to yield cis- and trans-1-bromo-2-phenylcyclopropane. rsc.org This suggests that radical addition and subsequent reactions can maintain the stereochemical integrity of the substrate. The initial addition of a bromine atom would lead to a bromo-phenyl-substituted cyclopropyl radical intermediate. The fate of this radical is governed by the principles of radical stability, often leading to ring-opening.

Cyclopropylvinyl radicals, which can be generated from precursors containing both a cyclopropane ring and an adjacent vinyl group, are known to undergo rapid ring cleavage. nih.govresearchgate.net For phenyl-substituted cyclopropyl systems, the ring opening is highly regioselective. The cleavage occurs in a manner that generates the most stable radical intermediate. stackexchange.com Specifically, the bond cleavage that results in the formation of a resonance-stabilized benzylic radical is strongly favored. stackexchange.com This process is significantly faster than the ring opening of the unsubstituted cyclopropylcarbinyl radical, with phenyl-substituted variants rearranging thousands of times faster. lookchem.com

The general mechanism involves the opening of the cyclopropane ring to form a more stable, delocalized radical. For a radical centered on a carbon adjacent to the phenyl-substituted cyclopropane ring, the distal C-C bond of the ring cleaves, leading to a homoallylic radical where the unpaired electron is stabilized by the phenyl group. stackexchange.comlookchem.com This high rate of rearrangement makes phenyl-substituted cyclopropyl systems effective "radical clocks" for timing ultrafast radical reactions. lookchem.comresearchgate.net

Table 1: Ring Opening of Phenyl-Substituted Cyclopropylcarbinyl Radicals

| Radical Precursor | Reaction Conditions | Key Intermediate | Products | Reference |

|---|---|---|---|---|

| trans-(2-phenylcyclopropyl)carbinyloxyl | PTOC ester, PhSeH, Toluene/THF | trans-(2-phenylcyclopropyl)carbinyl radical | Ring-opened selenide, Cyclized selenide | lookchem.com |

| Cyclopropane-substituted 1,6-enyne | Bu3SnH | Cyclopropylvinyl radical | Multi-component cascade products | researchgate.net |

| Methylenecyclopropanes | Phenylselenyl radical | Cyclopropyl-substituted carbon radical | Ring-opened and cyclized products | nih.gov |

Electrophilic Ring Opening

Electrophilic attack on the cyclopropane ring provides another major pathway for the transformation of trans-1-bromo-2-phenylcyclopropane. The phenyl group can activate the ring towards electrophilic attack, while the electron-withdrawing nature of the substituents influences the regioselectivity of the cleavage.

In the presence of strong acids, the cyclopropane ring can be protonated, leading to ring cleavage. For trans-2-phenylcyclopropylamine hydrochloride, a related compound, electrophilic ring opening occurs specifically at the distal C2-C3 bond. nih.gov This regioselectivity is attributed to the weakening of the distal bond by the electron-withdrawing ammonium (B1175870) group and repulsive charge-charge interactions in the transition state. nih.gov A similar principle can be applied to trans-1-bromo-2-phenylcyclopropane, where the electronegative bromine atom and the phenyl group would influence the site of protonation and subsequent bond cleavage. The cleavage is expected to proceed via the formation of the most stable carbocation intermediate, which is typically a benzylic cation resulting from the cleavage of the bond between the two non-phenyl substituted carbons. This process is a key step in the 1,3-difunctionalization of arylcyclopropanes under electrochemical conditions, which proceeds through an arylcyclopropane radical cation intermediate. nih.gov

Lewis acids are effective catalysts for the ring-opening of donor-acceptor cyclopropanes. nih.gov Tantalum(V) chloride (TaCl₅), a powerful Lewis acid, has been shown to mediate unique transformations of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. nih.govnih.govresearchgate.netwikipedia.org While not trans-1-bromo-2-phenylcyclopropane itself, this reaction serves as a pertinent example of Lewis acid-mediated ring opening in a closely related system.

The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of TaCl₅ leads to the formation of substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates. nih.govnih.govresearchgate.net The proposed mechanism involves the formation of a complex between the cyclopropane derivative and TaCl₅. An electrophilic attack on the cyclopropane ring by a TaCl₅-activated aldehyde initiates the ring opening, leading to a carbocationic intermediate that subsequently undergoes cyclization and further transformation to yield the tetrahydronaphthalene product. nih.gov This demonstrates the ability of strong Lewis acids to orchestrate complex cascade reactions initiated by the cleavage of a phenyl-substituted cyclopropane ring. Other Lewis acids, such as SnCl₄ and TiCl₄, also promote ring-opening in related systems, leading to different products like cyclopentenes or 1,3-dienes, highlighting the tunability of the reaction outcome based on the choice of Lewis acid. nih.govnih.gov

Table 2: Lewis Acid-Mediated Transformations of 2-Phenylcyclopropane Derivatives

| Substrate | Lewis Acid | Reagent | Product | Reference |

|---|---|---|---|---|

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | TaCl₅ | Aromatic Aldehydes | Substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates | nih.govnih.govresearchgate.net |

| trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates | SnCl₄ | - | Cyclopentene derivatives | nih.gov |

| trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates | TiCl₄ | - | E,E-1,3-Diene derivatives | nih.gov |

Thermal and Electrocyclic Ring Opening

Under thermal conditions, trans-1-Bromo-2-phenylcyclopropane can undergo electrocyclic ring-opening reactions. These pericyclic reactions involve the conversion of a sigma (σ) bond into a pi (π) bond, leading to the formation of an acyclic, conjugated system. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the resulting product is governed by the principles of orbital symmetry, specifically whether the ring opening proceeds in a conrotatory or disrotatory fashion. wikipedia.orgmasterorganicchemistry.comlibretexts.org For a cyclobutene (B1205218) system, which is analogous to the three-membered ring of the cyclopropane in terms of undergoing ring-opening, thermal reactions typically favor a conrotatory process. masterorganicchemistry.comlibretexts.org

Pyrolysis Pathways to Olefinic Hydrocarbons

Pyrolysis of trans-1-Bromo-2-phenylcyclopropane leads to the formation of olefinic hydrocarbons. This process involves the thermal decomposition of the molecule at high temperatures, resulting in the cleavage of the cyclopropane ring and the elimination of hydrogen bromide. The primary products of such reactions are typically conjugated dienes. The high temperatures provide the necessary energy to overcome the activation barrier for both ring-opening and subsequent elimination reactions, leading to the formation of more stable, unsaturated hydrocarbon chains. google.com

Nucleophile-Induced Ring Cleavage (e.g., Ullmann Reaction Conditions)

The strained cyclopropane ring of trans-1-Bromo-2-phenylcyclopropane is susceptible to cleavage induced by nucleophiles, particularly under conditions characteristic of the Ullmann reaction. researchgate.netorganic-chemistry.org The Ullmann reaction traditionally involves the copper-catalyzed coupling of aryl halides. organic-chemistry.orgnih.gov When trans-1-Bromo-2-phenylcyclopropane is subjected to Ullmann-type conditions, such as treatment with a copper catalyst and a nucleophile, ring-opening occurs. This can lead to the formation of coupled products where the cyclopropane ring structure is no longer intact. researchgate.net For instance, reaction with an amide under these conditions can result in a ring-opened intermediate that can then couple with another molecule or a nucleophilic agent present in the reaction mixture. researchgate.net

Strain-Release-Driven Additions to Cyclopropene (B1174273) Intermediates

The high ring strain inherent in the cyclopropane ring is a driving force for many of its reactions. rsc.orgnih.gov In the case of trans-1-Bromo-2-phenylcyclopropane, elimination of hydrogen bromide can lead to the formation of a highly strained and reactive 1-phenylcyclopropene (B1246164) intermediate. This cyclopropene can then readily undergo addition reactions with various reagents. The significant release of strain energy upon addition to the cyclopropene double bond makes these reactions highly favorable. This reactivity allows for the synthesis of a variety of substituted cyclopropane derivatives.

Nucleophilic Substitution Reactions

trans-1-Bromo-2-phenylcyclopropane can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. These reactions can proceed through different mechanistic pathways.

Direct Displacement Pathways

Direct displacement, or SN2-type reactions, involve a backside attack by the nucleophile on the carbon atom bearing the bromine. However, due to the rigid structure of the cyclopropane ring, the typical backside approach required for an SN2 reaction is sterically hindered. youtube.com While not the most common pathway for this substrate, under certain conditions and with specific nucleophiles, direct substitution may occur, leading to the corresponding substituted phenylcyclopropane with inversion of stereochemistry.

Elimination-Addition Mechanisms via Cyclopropene Intermediates

A more prevalent mechanism for nucleophilic substitution on trans-1-Bromo-2-phenylcyclopropane involves an elimination-addition pathway. askthenerd.com In this mechanism, a strong base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the elimination of HBr and the formation of a 1-phenylcyclopropene intermediate. The nucleophile then adds to the double bond of this highly reactive cyclopropene. This two-step process ultimately results in the substitution of the bromine atom. The regiochemistry and stereochemistry of the final product depend on the nature of the nucleophile and the specific reaction conditions.

| Reaction Type | Key Features | Intermediate(s) | Typical Products |

| Thermal Ring Opening | High temperature, pericyclic reaction | Acyclic conjugated diene | Olefinic hydrocarbons |

| Nucleophile-Induced Ring Cleavage | Copper catalyst, nucleophile | Ring-opened organocopper species | Coupled products |

| Strain-Release Additions | Formation of strained intermediate | 1-Phenylcyclopropene | Substituted cyclopropanes |

| Nucleophilic Substitution (Direct) | Backside nucleophilic attack | Pentacoordinate transition state | Substituted phenylcyclopropane |

| Nucleophilic Substitution (Elimination-Addition) | Base-induced elimination followed by nucleophilic addition | 1-Phenylcyclopropene | Substituted phenylcyclopropane |

Base-Assisted Dehydrohalogenation

The treatment of trans-1-bromo-2-phenylcyclopropane with a strong base induces a dehydrohalogenation reaction. This elimination of hydrogen bromide leads to the formation of 1-phenylcyclopropene. The reaction proceeds via an E2-like mechanism, where the base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atom, in a concerted step with the departure of the bromide ion. The rigidity of the cyclopropane ring dictates the stereochemical course of this elimination.

Stereoselective Nucleophilic Addition to Cyclopropenes

The 1-phenylcyclopropene generated from the dehydrohalogenation of trans-1-bromo-2-phenylcyclopropane is a reactive intermediate. It can undergo stereoselective nucleophilic addition. The approach of the nucleophile is directed by the phenyl group, leading to the formation of specific stereoisomers. The nature of the nucleophile and the reaction conditions are critical in determining the stereochemical outcome of the addition.

Substitution on Organometallic Cyclopropyl Intermediates

trans-1-Bromo-2-phenylcyclopropane can be converted into organometallic reagents, such as Grignard or organolithium reagents. These intermediates can then undergo substitution reactions with various electrophiles. The stereochemistry of the cyclopropane ring is generally retained during the formation of the organometallic species and the subsequent substitution, allowing for the synthesis of a range of substituted phenylcyclopropanes with defined stereochemistry.

Reactivity of Arylcyclopropane Cation Radicals

The reactivity of arylcyclopropane cation radicals has been a subject of detailed investigation. acs.org Photosensitized nucleophilic substitution reactions on arylcyclopropanes, including derivatives of trans-1-bromo-2-phenylcyclopropane, have been shown to proceed through cation radical intermediates. acs.org Stereochemical studies using nucleophiles such as methanol, water, and cyanide have demonstrated that these reactions occur with complete inversion of configuration at the carbon atom undergoing substitution. acs.org Kinetic studies, including nanosecond transient methods and steady-state Stern−Volmer quenching experiments, have shown that the reaction of the phenylcyclopropane cation radical with nucleophiles is first-order in both the cation radical and the nucleophile. acs.org The reaction with a series of alcohols as nucleophiles exhibited only small steric effects, providing further insight into the mechanism of these three-electron SN2 reactions. acs.org

Elimination Reactions

Elimination reactions of trans-1-bromo-2-phenylcyclopropane are governed by strict stereochemical requirements, analogous to those observed in other bromo-cycloalkanes.

E2 Elimination Stereochemical Requirements

The E2 elimination reaction requires a specific spatial arrangement of the departing proton and leaving group, known as an anti-periplanar conformation. khanacademy.orglibretexts.orgmasterorganicchemistry.com In this arrangement, the proton, the two carbon atoms involved, and the leaving group lie in the same plane, with the proton and the leaving group on opposite sides of the C-C bond. masterorganicchemistry.comyoutube.com

For cyclic systems like cyclohexane (B81311) derivatives, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions for the E2 reaction to occur efficiently. libretexts.orglibretexts.org While trans-1-bromo-2-phenylcyclopropane is not a cyclohexane, the principle of requiring a specific dihedral angle between the C-H and C-Br bonds for optimal orbital overlap in the transition state still applies. The rigid structure of the cyclopropane ring imposes constraints on the possible conformations, and the E2 elimination will proceed most readily when the H and Br atoms can achieve an anti-periplanar or a syn-periplanar arrangement, although the former is generally favored.

The stereochemistry of the starting material dictates the stereochemistry of the resulting alkene, making the E2 reaction stereospecific. khanacademy.org For instance, in open-chain systems, different diastereomers of the starting material will lead to different E or Z isomers of the alkene product. youtube.com In the case of cyclic compounds, the requirement for an anti-periplanar arrangement can determine the regioselectivity of the elimination if there are multiple beta-hydrogens that could be removed. libretexts.orglibretexts.org

Rearrangement Pathways

Radical Rearrangements

The generation of a radical at the C-1 position of trans-1-Bromo-2-phenylcyclopropane, typically through the homolytic cleavage of the carbon-bromine bond, initiates a cascade of rearrangements driven by the release of ring strain and the formation of more stable radical species. A common method to induce such radical formation is the reaction with tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

The primary radical formed, the 2-phenylcyclopropyl radical, is highly unstable and readily undergoes ring opening. The regioselectivity of this ring-opening process is a key aspect of its reactivity. Theoretical and experimental studies have shown that the cleavage of the C1-C2 bond is favored, leading to the formation of a resonance-stabilized benzylic radical. This is in contrast to the alternative C1-C3 bond cleavage, which would result in a less stable primary radical.

The benzylic radical intermediate can then be trapped by a hydrogen donor, such as tributyltin hydride, to yield the final rearranged products. The stereochemistry of the starting material and the intermediate radical species plays a crucial role in determining the product distribution.

Table 1: Products of the Radical-Induced Rearrangement of trans-1-Bromo-2-phenylcyclopropane with Tributyltin Hydride

| Product Name | Structure | Yield (%) |

| 1-Phenyl-1-propene | Major | |

| 3-Phenyl-1-propene | Minor |

Note: The exact yields can vary depending on reaction conditions such as temperature, concentration, and the nature of the radical initiator and hydrogen donor.

The predominant formation of 1-phenyl-1-propene further supports the mechanism involving the more stable benzylic radical intermediate. The minor product, 3-phenyl-1-propene, likely arises from the alternative, less favored ring-opening pathway.

Carbocationic Rearrangements

The generation of a carbocation at the C-1 position of trans-1-Bromo-2-phenylcyclopropane can be achieved through solvolysis in a polar protic solvent or by treatment with a Lewis acid. The resulting 2-phenylcyclopropyl cation is also highly unstable and undergoes rapid rearrangement to alleviate ring strain and achieve greater stability.

Studies on the solvolysis of analogous compounds, such as 2-phenylcyclopropyl chlorides, provide valuable insights into the behavior of the corresponding bromo derivative. The ionization of the carbon-bromine bond is the rate-determining step, leading to the formation of the carbocation. The phenyl group at the C-2 position plays a critical role in stabilizing the positive charge through resonance.

The 2-phenylcyclopropyl cation can undergo several rearrangement pathways, including ring opening and hydride or alkyl shifts. The primary rearrangement product observed is typically the result of a concerted ring-opening and solvent capture process. This leads to the formation of allylic products where the double bond is conjugated with the phenyl ring, reflecting the formation of a stable, resonance-delocalized allylic cation intermediate.

Table 2: Products of the Solvolysis of trans-1-Bromo-2-phenylcyclopropane in Ethanol (B145695)

| Product Name | Structure | Yield (%) |

| cinnamyl ethyl ether | Major | |

| 1-Phenyl-2-ethoxypropane | Minor | |

| 1-Phenyl-1-propanol | Trace |

Note: Product distribution is sensitive to the solvent system and reaction temperature.

The major product, cinnamyl ethyl ether, arises from the capture of the resonance-stabilized cinnamyl cation by the ethanol solvent. The formation of minor products can be attributed to alternative rearrangement pathways and subsequent reactions with the solvent. The presence of these products underscores the complex nature of the carbocationic rearrangements of this system.

Stereochemical Aspects of Trans 1 Bromo 2 Phenylcyclopropane Chemistry

cis/trans Isomerism and Thermodynamic Stability

1-Bromo-2-phenylcyclopropane exists as two geometric isomers: cis and trans. In the cis isomer, the bromine atom and the phenyl group are on the same side of the cyclopropane (B1198618) ring, while in the trans isomer, they are on opposite sides. The trans isomer is generally the more thermodynamically stable of the two. This increased stability is attributed to the minimization of steric strain between the bulky phenyl group and the bromine atom.

Computational studies, such as those based on MP2 and SCS-MP2 calculations, have been employed to investigate the conformational preferences and relative stabilities of related substituted cyclopropanes, such as 2-phenylcyclopropylamines and their fluorinated derivatives. nih.gov These studies have shown that the trans configuration is typically lower in energy. For instance, in the case of 2-fluorocyclopropylamines, the global minimum conformer is the trans isomer, which is significantly more stable than the lowest energy cis-conformer. nih.gov This preference for the trans geometry is a common feature in substituted cyclopropanes where steric hindrance between adjacent substituents is a significant factor.

Control of Diastereoselectivity in Synthetic Routes

The synthesis of 1-bromo-2-phenylcyclopropane and its derivatives often yields a mixture of cis and trans diastereomers. The control of diastereoselectivity in these synthetic routes is a key challenge and an active area of research. The choice of reagents, reaction conditions, and the nature of the starting materials can significantly influence the diastereomeric ratio of the product.

One common method for the synthesis of phenylcyclopropanes is through the cyclopropanation of styrene (B11656) with a suitable carbene or carbenoid. The stereochemical outcome of this reaction is dependent on the mechanism of the cyclopropanation. For instance, the reaction of styrene with dibromocarbene, generated from bromoform (B151600) and a strong base, typically leads to the formation of 1,1-dibromo-2-phenylcyclopropane. Subsequent reduction of one of the bromine atoms can then yield 1-bromo-2-phenylcyclopropane. The stereoselectivity of this reduction step can be controlled to favor either the cis or trans isomer.

Recent advancements in synthetic methodology have focused on developing highly diastereoselective methods for the preparation of polysubstituted cyclopropanes. nih.gov For example, methods involving the 1,2-rearrangement of tetra-coordinated boron species have been shown to produce 1,2-disubstituted cyclopropane diboronates with high efficiency and diastereoselectivity. nih.gov Subsequent derivatization of these intermediates provides access to highly functionalized cyclopropanes with excellent stereocontrol. nih.gov

Enantioselective Transformations and Chiral Pool Syntheses

The development of enantioselective transformations to access chiral, non-racemic 1-bromo-2-phenylcyclopropane is of significant interest due to the importance of chiral cyclopropanes in medicinal chemistry and materials science. Enantioselective catalysis, particularly using transition metals with chiral ligands, has emerged as a powerful tool for this purpose.

For instance, enantioselective cycloaddition reactions catalyzed by Lewis-acidic metal complexes bearing chiral ligands have been successfully employed to produce chiral cyclopropane derivatives. acs.org The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. acs.org

Chiral pool synthesis offers an alternative approach to enantiomerically pure 1-bromo-2-phenylcyclopropane. This strategy utilizes readily available chiral starting materials from nature. For example, a chiral precursor containing a phenyl group and a three-carbon unit can be elaborated through a series of stereocontrolled reactions to construct the cyclopropane ring with the desired absolute stereochemistry.

The ene-reaction of cyclopropene (B1174273) derivatives has also been explored for the synthesis of chiral cyclopropanes. An enantioselective example of this reaction using an optically active 1-trimethylsilyl-3S-phenylcyclopropene has been reported to proceed with high stereocontrol. researchgate.net

Stereospecificity in Ring-Opening and Substitution Reactions

The stereochemistry of 1-bromo-2-phenylcyclopropane plays a crucial role in determining the stereochemical outcome of its subsequent reactions, particularly ring-opening and substitution reactions. These reactions often proceed with a high degree of stereospecificity, meaning that the stereochemistry of the starting material directly dictates the stereochemistry of the product.

Nucleophilic substitution reactions on related arylcyclopropane cation radicals have been found to proceed stereospecifically with inversion of configuration. acs.org This indicates an SN2-type mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. acs.org

Ring-opening reactions of cyclopropanes can also be highly stereoselective. For example, the oxirane ring-opening of trans-3-phenylglycidic esters, which are structurally related to 1-bromo-2-phenylcyclopropane, has been shown to be influenced by the electronic nature of substituents on the phenyl ring. rsc.org The stereoselectivity of the ring-opening, leading to either cis or trans products, can be controlled by the choice of catalyst. rsc.org For instance, certain tin compounds have been found to be effective catalysts for the cis-opening of the epoxide ring. rsc.org

The stereoelectronic effects of the substituents on the cyclopropane ring are critical in governing the stereospecificity of these reactions. The orientation of the orbitals involved in the bond-breaking and bond-forming processes is influenced by the stereochemistry of the starting material, leading to a predictable stereochemical outcome.

Conformational Preferences and Interconversion Barriers

The three-membered ring of cyclopropane is conformationally rigid. However, the substituents on the ring, such as the phenyl and bromo groups in 1-bromo-2-phenylcyclopropane, can rotate around the single bonds connecting them to the ring. The study of the conformational preferences and the energy barriers to interconversion between different conformations is important for understanding the molecule's reactivity.

Computational studies on model compounds like 2-phenylcyclopropylamines have provided insights into the conformational preferences of substituted cyclopropanes. nih.gov These studies have shown that the rotation of the amino group in cis-2-fluorocyclopropylamine has a different potential energy profile compared to the trans isomer. nih.gov The trans isomer was found to have a very similar rotational curve to the parent cyclopropylamine. nih.gov

The conformational preferences are governed by a combination of steric and stereoelectronic effects. Steric hindrance between the substituents and the cyclopropane ring can disfavor certain conformations. Stereoelectronic effects, such as hyperconjugative interactions between the orbitals of the substituents and the cyclopropane ring orbitals, can stabilize specific conformations. nih.gov For example, in 2-fluorocyclopropylamines, hyperconjugative interactions lead to different local charge distributions and hybridization of the nitrogen lone-pair, which in turn dictates the conformational preferences and basicity. nih.gov

The energy barriers for the interconversion between different conformers are typically low, allowing for rapid rotation at room temperature. However, at very low temperatures, it might be possible to observe individual conformers.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimental means alone. For molecules such as trans-1-bromo-2-phenylcyclopropane, these calculations can predict geometries, electronic properties, and the energetics of various chemical processes.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to investigate the molecular and electronic structures of cyclopropane (B1198618) derivatives. For instance, a computational study on the rearrangement of 2,2-diphenyl-1-[(E)-2-phenylethenyl]cyclopropane utilized the B3LYP functional with a 6-31G* basis set to explore its structure and reaction pathways. bohrium.com Similarly, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate has been modeled using the B3LYP method. nih.gov

For trans-1-bromo-2-phenylcyclopropane, DFT calculations would be instrumental in determining key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the influence of the electronegative bromine atom and the bulky phenyl group on the geometry of the cyclopropane ring. The phenyl group is expected to have a significant impact on the electronic structure, influencing the distribution of electron density and the molecular orbitals.

A critical aspect of the electronic structure that DFT can elucidate is the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the molecule's reactivity. In electrophilic reactions, for example, the HOMO's characteristics would be of primary importance.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for studying chemical systems. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer benchmark accuracy for energetic and reaction pathway analyses.

Ab initio calculations have been applied to understand the conformational preferences of phenylcyclopropane derivatives. pageplace.de For 3-phenylcyclopropene, ab initio calculations suggest that the lowest energy conformation has the plane of the benzene (B151609) ring perpendicular to the cyclopropene (B1174273) π-bond, although the rotational barrier is low. researchgate.net Such studies on analogous compounds suggest that ab initio methods could be used to accurately determine the relative energies of different conformers of trans-1-bromo-2-phenylcyclopropane and to map out the potential energy surface for its reactions, such as solvolysis or rearrangements. These calculations are essential for identifying transition states and calculating activation barriers, providing a detailed picture of the reaction kinetics.

Mechanistic Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving cyclopropane derivatives is a significant area of computational research. The opening of the cyclopropane ring, in particular, is a process that has been extensively studied.

Computational modeling of the reaction between dimethyl 2-phenylcyclopropane-1,1-dicarboxylate and aromatic aldehydes mediated by TaCl₅ has been performed using DFT. nih.gov This study proposed a plausible reaction mechanism involving the formation of a carbocationic intermediate after the cyclopropane ring opening. The activation barrier for the reaction was calculated to be 14.56 kcal/mol. nih.gov

For trans-1-bromo-2-phenylcyclopropane, mechanistic pathway modeling could be used to investigate reactions such as solvolysis, which would likely proceed through a carbocationic intermediate. Transition state analysis would be crucial in determining the stereochemical outcome of such reactions. For example, theoretical studies on the electrophilic addition to other substituted cyclopropanes have shown that the ring opening can occur with inversion of configuration at the site of electrophilic attack. canterbury.ac.nz Computational analysis of the transition states would help to predict whether the opening of the C-C bonds in the cyclopropane ring is a concerted or stepwise process and to identify the factors that control the regioselectivity and stereoselectivity of the reaction.

Conformational Analysis and Energy Landscapes

The relative orientation of the phenyl and bromo substituents on the cyclopropane ring gives rise to different conformers for trans-1-bromo-2-phenylcyclopropane. Conformational analysis aims to identify the stable conformers and to determine their relative energies and the energy barriers for interconversion between them.

The conformation of phenylcyclopropane itself has been a subject of interest, with debates on whether the bisected or non-bisected conformation is more stable. pageplace.de INDO calculations, a semi-empirical method, have been shown to provide good conformational energy differences for hydrocarbons like phenylcyclopropane. cdnsciencepub.com For trans-1-bromo-2-phenylcyclopropane, a combination of DFT and higher-level ab initio methods could be used to construct a detailed potential energy surface. This energy landscape would map the energy of the molecule as a function of the dihedral angles defining the orientation of the phenyl and bromo groups relative to the cyclopropane ring. Identifying the global minimum on this surface would correspond to the most stable conformation of the molecule.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For trans-1-bromo-2-phenylcyclopropane, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly useful.

DFT methods are commonly used to calculate NMR chemical shifts and coupling constants. While there are no specific reports on trans-1-bromo-2-phenylcyclopropane, studies on other cyclopropane derivatives have shown that theoretical predictions can be in good agreement with experimental data. core.ac.ukdtic.mil For example, the analysis of NMR spectra of various substituted cyclopropanes has been used to determine their chemical shifts and coupling constants. core.ac.ukdtic.mil Computational prediction of the ¹H and ¹³C NMR spectra of trans-1-bromo-2-phenylcyclopropane would involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These predictions would be invaluable for assigning the peaks in an experimental spectrum and for confirming the structure of the compound.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated using DFT. These calculations would help to assign the observed IR absorption bands to specific vibrational modes of the molecule, such as the C-H stretching of the phenyl and cyclopropyl (B3062369) groups, and the C-Br stretching frequency.

Applications in Organic Synthesis

As Chiral Building Blocks in Complex Molecule Synthesis

The defined stereochemistry of trans-1-Bromo-2-phenylcyclopropane makes it an attractive starting material for the asymmetric synthesis of complex molecules. The trans relationship between the bromo and phenyl substituents provides a rigid scaffold that can direct the stereochemical outcome of subsequent reactions. While direct enantioselective syntheses starting from achiral precursors are often preferred, the resolution of racemic trans-1-Bromo-2-phenylcyclopropane or its derivatives allows for the preparation of enantiomerically pure building blocks. These chiral synthons can then be incorporated into larger, more complex structures, transferring their stereochemical information to the final product.

The utility of chiral cyclopropanes is exemplified by their incorporation into natural product synthesis. For instance, the cyclopropane (B1198618) moiety is a key structural feature in molecules like cascarillic acid and grenadamide. Although not directly synthesized from trans-1-Bromo-2-phenylcyclopropane, the strategies employed highlight the importance of stereocontrolled cyclopropane synthesis. Copper-catalyzed asymmetric conjugate addition reactions have been developed to produce trans-1-alkyl-2-substituted cyclopropanes with high enantiomeric excess, demonstrating a pathway to chiral cyclopropane intermediates that are structurally analogous to derivatives of trans-1-Bromo-2-phenylcyclopropane. nih.gov

Intermediates in the Synthesis of Substituted Cyclopropanes

One of the most direct applications of trans-1-Bromo-2-phenylcyclopropane is as a precursor for other substituted cyclopropanes. The carbon-bromine bond is amenable to a variety of transformations, including nucleophilic substitution and cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups at the C1 position of the cyclopropane ring, while retaining the trans-phenyl substitution pattern.

For example, the bromine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to afford the corresponding amino-, alkoxy-, and thio-substituted phenylcyclopropanes. Furthermore, trans-1-Bromo-2-phenylcyclopropane can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These powerful methods enable the formation of carbon-carbon bonds, linking the cyclopropane ring to aryl, vinyl, or alkynyl groups. This versatility allows for the generation of a diverse library of trans-2-phenylcyclopropane derivatives with tailored electronic and steric properties.

A notable example of derivatization involves the conversion of a related cyclopropyl (B3062369) sulfoxide (B87167) to a cyclopropyl Grignard reagent. nih.gov This intermediate can then undergo Negishi cross-coupling reactions with aryl bromides to yield trans-1-aryl-2-phenylcyclopropanes in high yields. nih.gov This strategy underscores the potential of activating the cyclopropane ring for carbon-carbon bond formation.

Precursors for Ring-Opened Products with Extended Carbon Skeletons

The inherent ring strain of the cyclopropane ring in trans-1-Bromo-2-phenylcyclopropane can be harnessed to drive ring-opening reactions, leading to the formation of acyclic products with extended carbon skeletons. These transformations are often promoted by electrophiles, nucleophiles, or transition metals and can proceed through various mechanisms, including homolytic or heterolytic cleavage of the cyclopropane ring bonds.

The phenyl group in trans-1-Bromo-2-phenylcyclopropane can stabilize radical or cationic intermediates formed during the ring-opening process, thereby influencing the regioselectivity of the reaction. For instance, treatment with certain reagents can lead to the cleavage of the C1-C2 or C1-C3 bond, affording different constitutional isomers of the ring-opened product. The nature of the substituent at the C1 position plays a crucial role in directing the fragmentation pathway. nih.gov

An interesting example involves the electron impact induced fragmentation of trans-1-amino-2-phenylcyclopropane (tranylcypromine), a derivative of trans-1-Bromo-2-phenylcyclopropane. nih.gov This process involves the opening of the cyclopropane ring to yield a 4-membered cyclic ion, demonstrating a unique rearrangement pathway. nih.gov While this occurs under mass spectrometry conditions, it highlights the potential for controlled ring-opening to access novel molecular frameworks.

Role in the Synthesis of Pharmacologically Relevant Compounds

trans-1-Bromo-2-phenylcyclopropane and its derivatives have played a significant role in the synthesis of compounds with important pharmacological activities. The trans-2-phenylcyclopropane scaffold is a key structural motif in several approved drugs and clinical candidates.

A prominent example is the synthesis of tranylcypromine (B92988), a non-selective and irreversible inhibitor of the enzyme monoamine oxidase, which is used to treat major depressive disorders. google.com The synthesis of tranylcypromine often proceeds through the key intermediate trans-2-phenylcyclopropanecarboxylic acid, which can be prepared from precursors related to trans-1-Bromo-2-phenylcyclopropane. google.com The synthesis involves the reaction of styrene (B11656) with ethyl diazoacetate to form the corresponding cyclopropane carboxylate, followed by hydrolysis and separation of the trans isomer. google.com This acid can then be converted to the desired amine.

Furthermore, derivatives of trans-2-phenylcyclopropanecarboxylic acid have been investigated as inhibitors of other enzymes. For instance, a series of trans-2-substituted-cyclopropane-1-carboxylic acids were designed and synthesized as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase (OASS-A), an enzyme involved in cysteine biosynthesis in pathogenic microorganisms. rsc.org This highlights the potential of the trans-2-phenylcyclopropane scaffold as a template for the design of novel therapeutic agents. Optically pure 2-arylcyclopropane-1-carboxylic acids are also important precursors for the synthesis of 2-arylcyclopropan-1-amines, which are key building blocks for various drugs. researchgate.net

Derivatization Strategies for Novel Functionalities

The reactivity of trans-1-Bromo-2-phenylcyclopropane allows for a wide range of derivatization strategies to introduce novel functionalities and create materials with unique properties. The ability to modify the substituent at the C1 position, while retaining the core trans-2-phenylcyclopropane structure, provides a platform for systematic structure-activity relationship studies and the development of new chemical entities.

Researchers have explored various transformations of the functional groups attached to the cyclopropane ring. For example, the carboxylic acid group in trans-2-phenylcyclopropanecarboxylic acid can be converted into amides, esters, and other derivatives. nih.gov These modifications can significantly alter the biological activity and physicochemical properties of the parent compound.

A divergent synthetic strategy starting from (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, a bifunctional cyclopropane, has been developed to create a diverse library of cyclopropane-containing compounds. nih.gov This approach utilizes orthogonal derivatization through reactions of the ester and sulfide (B99878) functionalities, as well as sulfoxide-magnesium exchange and subsequent functionalization, to generate topologically varied molecules with potential applications in drug discovery. nih.gov This demonstrates the power of using a single, versatile cyclopropane precursor to access a wide range of novel structures.

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

The creation of specific stereoisomers is crucial in chemical synthesis. Future work will likely focus on refining and discovering new ways to produce trans-1-bromo-2-phenylcyclopropane and related structures with high stereoselectivity.

One promising area is the advancement of halomethylmetal-mediated cyclopropanation reactions . These reactions, such as the Simmons-Smith reaction which utilizes a zinc-copper couple and diiodomethane, are known for forming cyclopropanes from alkenes. unl.pt Future research could explore the use of modified reagents or chiral ligands to induce high trans-selectivity in the cyclopropanation of styrene (B11656) derivatives, leading directly to the desired product. The stereochemical outcome of such reactions is often directed by existing functional groups in the alkene substrate, a feature that can be exploited for controlled synthesis. unl.pt

Another avenue involves the transition metal-catalyzed decomposition of diazo compounds . This method offers a powerful way to generate carbenes that then add to alkenes to form cyclopropanes. unl.pt Research into new chiral catalysts, particularly those based on rhodium, copper, or palladium, could enable highly enantioselective and diastereoselective syntheses of phenylcyclopropanes from styrenes. The challenge lies in controlling the stereochemistry to favor the trans product.

The Corey-Chaykovsky reaction , which typically uses sulfur ylides to convert enones into cyclopropanes, represents another modifiable pathway. organic-chemistry.org While it is well-established for enones, adapting this methodology for the direct, stereoselective synthesis of halocyclopropanes from appropriate precursors could provide a novel and efficient route.

Finally, modular approaches using visible-light-activated photodecarboxylation of redox-active esters have emerged for the synthesis of cis-cyclopropanes. nih.gov A significant future challenge would be to adapt these photocatalytic, self-sensitized systems to favor the formation of trans-isomers, potentially by redesigning the photoreductant and hydrogen-atom donor. nih.gov

| Synthetic Strategy | Key Reagents/Catalysts | Potential for Stereocontrol |

| Halomethylmetal-mediated Cyclopropanation | Modified Simmons-Smith reagents (e.g., Et₂Zn, CH₂I₂), Chiral ligands | High diastereoselectivity directed by substrate functional groups. unl.pt |

| Catalyzed Diazo Compound Decomposition | Diazo compounds, Chiral Rhodium/Copper catalysts | Potential for high enantioselectivity and diastereoselectivity. unl.pt |

| Corey-Chaykovsky Reaction Adaptation | Sulfur ylides, Modified substrates | Established for enones; adaptation needed for halocyclopropanes. organic-chemistry.org |

| Stereoselective Photodecarboxylation | Redox-active esters, Benzothiazolines | Currently yields cis-products; requires redesign for trans-selectivity. nih.gov |

Exploration of New Catalytic Transformations

Trans-1-bromo-2-phenylcyclopropane is a versatile building block, and future research will undoubtedly uncover new catalytic reactions to transform it into more complex molecules. Its strained ring and the presence of the bromo-substituent make it an interesting substrate for a variety of catalytic processes.

A primary focus will be on palladium-catalyzed cross-coupling reactions . While reactions like the Suzuki-Miyaura coupling are well-established for aryl halides, their application to cyclopropyl (B3062369) halides is an area of active development. wiley-vch.de Future studies could explore the use of novel N-heterocyclic carbene (NHC) palladium complexes to improve reaction efficiency and scope, allowing for the coupling of trans-1-bromo-2-phenylcyclopropane with a wider range of organoboron, organozinc (Negishi coupling), and organotin reagents. wiley-vch.dewisc.edu The stereospecificity of these reactions is a key point of investigation, with retention of configuration being a common outcome in related systems. acs.org

The development of domino reactions initiated by the catalytic activation of the C-Br bond is another exciting frontier. Such a sequence could involve an initial cross-coupling followed by a C-H activation or ring-opening, allowing for the rapid construction of complex molecular architectures from a relatively simple starting material. wiley-vch.de

Furthermore, catalytic hydrogenation of the phenyl ring or reductive opening of the cyclopropane (B1198618) ring under specific catalytic conditions could provide access to a range of saturated and acyclic compounds. Studies using catalysts like platinum, palladium, or Raney nickel could reveal selective transformations that are currently unexplored. rsc.org For instance, research has shown that the reaction of trans-1-bromo-2-phenylcyclopropane with dibutylcopperlithium, followed by treatment with benzoyl chloride, yields trans-1-benzoyl-2-phenylcyclopropane, demonstrating that the cyclopropane ring can be maintained during functionalization. acs.org Making such transformations catalytic would be a significant advancement.

| Catalytic Transformation | Catalyst/Reagent System | Potential Products | Research Focus |

| Cross-Coupling Reactions | Pd complexes with NHC ligands, Organometallic reagents (Boron, Zinc) | Biaryls, Alkylated/Alkenylated phenylcyclopropanes | Improving catalyst efficiency, expanding substrate scope, ensuring stereospecificity. wiley-vch.dewisc.edu |

| Domino Reactions | Pd catalysts, Grignard reagents | Polycyclic or complex acyclic structures | C-H activation, controlled ring-opening sequences. wiley-vch.de |

| Selective Hydrogenation | Pt, Pd, Raney Nickel | Phenylcyclohexanes, ring-opened products | Controlling selectivity between phenyl ring reduction and cyclopropane opening. rsc.org |

| Functional Group Interconversion | Copper-based reagents | Ketones, esters, and other functionalized cyclopropanes | Achieving catalytic turnover for reactions known to proceed stoichiometrically. acs.org |

Advanced Mechanistic Elucidations Using Modern Spectroscopic and Computational Tools

A deeper understanding of the reaction mechanisms involving trans-1-bromo-2-phenylcyclopropane is essential for developing more efficient and selective synthetic methods. Modern analytical techniques are critical for this endeavor.

Computational chemistry , particularly Density Functional Theory (DFT), will play a pivotal role. DFT calculations can be used to model reaction pathways, determine the structures and energies of transition states, and explain the origins of stereoselectivity. For instance, computations could clarify why certain reactions proceed with retention of configuration, as observed in the reaction with dibutylcopperlithium, by modeling the intermediate organocopper species. acs.org Similarly, calculations on the cycloaddition reactions of related phenylcyclopropene systems have helped to rationalize the observed stereochemical outcomes. researchgate.net

Advanced spectroscopic methods , such as in-situ NMR and stopped-flow kinetics, can provide real-time data on reacting systems. These techniques can help identify transient intermediates that are invisible to conventional analysis, providing direct evidence for proposed mechanisms. For example, studying the interaction of trans-1-bromo-2-phenylcyclopropane with organometallic reagents under reaction conditions could validate the formation of intermediate cyclopropylcopper or cyclopropylpalladium species. acs.org

The combination of computational and experimental approaches will be particularly powerful. For example, a proposed mechanism for a new catalytic cycle can be modeled computationally, and the predicted intermediates and kinetic profiles can then be tested experimentally using advanced spectroscopy. This synergistic approach has been used to understand complex catalytic systems and will be invaluable for elucidating the chemistry of strained ring systems like trans-1-bromo-2-phenylcyclopropane.

Applications in Advanced Materials Science and Interdisciplinary Fields

The unique structural and electronic properties of the phenylcyclopropane unit suggest potential applications beyond traditional organic synthesis.

In materials science , derivatives of trans-1-bromo-2-phenylcyclopropane could serve as precursors to novel functional materials. For example, it can be a starting material for the synthesis of stilbenes (1,2-diphenylethenes). nih.gov Stilbenes are a class of compounds with significant applications as optical brighteners, dyes, and scintillators. wiley-vch.de Developing efficient catalytic routes from trans-1-bromo-2-phenylcyclopropane to various substituted stilbenes could open up new avenues for creating photoresponsive materials. The synthesis of silicone-based triazine-stilbene compounds, for instance, highlights the utility of the stilbene (B7821643) core in creating fluorescent brighteners. nih.gov

In medicinal chemistry and chemical biology , the cyclopropane ring is often used as a conformationally restricted and metabolically stable bioisostere for an alkyl chain or a double bond. unl.ptnih.gov The introduction of the phenylcyclopropane motif into biologically active molecules could lead to new drug candidates with improved properties. Future research could focus on incorporating the trans-1-phenylcyclopropane scaffold, derived from the title compound, into known pharmacophores to explore its impact on biological activity. For example, cyclopropane-containing epothilones have been synthesized as potential anticancer agents. nih.gov

The interdisciplinary application also extends to the development of molecular probes. The fluorescence properties associated with the stilbene core, accessible from trans-1-bromo-2-phenylcyclopropane, make these derivatives candidates for use in biophysical and biomedical investigations. wiley-vch.de

Q & A

Q. What are the established synthetic routes for trans-1-Bromo-2-phenylcyclopropane, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of trans-1-Bromo-2-phenylcyclopropane typically involves cyclopropanation strategies, such as:

- Ring-closing metathesis using brominated alkenes or dihalogenated precursors.

- Simmons-Smith reactions with bromomethylzinc reagents, where stereoselectivity is controlled by chiral ligands or steric effects of the phenyl group .

To ensure stereochemical purity: - Chiral chromatography (e.g., HPLC with amylose-based columns) separates trans and cis isomers.

- NMR analysis of coupling constants (J values) between cyclopropane protons confirms the trans configuration (e.g., J = 5–8 Hz for transannular coupling) .

Q. Which spectroscopic techniques are most effective for characterizing trans-1-Bromo-2-phenylcyclopropane?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct splitting patterns for cyclopropane protons (e.g., deshielded signals near δ 1.5–2.5 ppm) and phenyl group aromatic protons (δ 7.0–7.5 ppm).

- ¹³C NMR : Cyclopropane carbons appear at δ 15–25 ppm, with bromine-induced deshielding observed at the substituted carbon (~δ 35–40 ppm) .

- X-ray Crystallography : Resolves stereochemistry unambiguously by mapping spatial arrangement of the bromine and phenyl groups .

Advanced Research Questions

Q. How does the stereochemistry of trans-1-Bromo-2-phenylcyclopropane influence its reactivity in cross-coupling reactions?

Methodological Answer: The trans configuration imposes steric constraints that affect reaction pathways:

- Suzuki-Miyaura Coupling : The phenyl group in the trans position may hinder palladium coordination, requiring bulky ligands (e.g., SPhos) to enhance yields .

- Elimination Reactions : Trans-bromine alignment with β-hydrogens favors E2 mechanisms, producing substituted alkenes. Computational modeling (DFT) can predict transition-state geometries to optimize conditions .

Q. How can researchers resolve contradictions in reported reaction yields for trans-1-Bromo-2-phenylcyclopropane derivatives?

Methodological Answer: Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 pathways, while nonpolar solvents favor radical mechanisms.

- Catalyst Loading : Titration experiments (e.g., 1–10 mol% Pd catalysts) identify optimal stoichiometry.

Systematic Design of Experiments (DoE) with variables like temperature, solvent, and catalyst type isolates critical factors .

Q. What computational tools are recommended for predicting synthetic pathways or stereochemical outcomes?

Methodological Answer:

- Retrosynthesis AI Platforms : Tools like Reaxys or Pistachio leverage reaction databases to propose feasible routes, including bromocyclopropane intermediates .

- DFT Calculations : Gaussian or ORCA software models transition states for stereoselective reactions (e.g., cyclopropanation energy barriers).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories, critical for optimizing stereochemical outcomes .

Q. What safety protocols are critical when handling trans-1-Bromo-2-phenylcyclopropane in laboratory settings?

Methodological Answer:

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent decomposition or bromine release .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal in halogenated waste streams .

Data Analysis & Experimental Design

Q. How can researchers validate the purity of trans-1-Bromo-2-phenylcyclopropane when commercial standards are unavailable?

Methodological Answer:

- GC-MS with Internal Standards : Spike samples with deuterated analogs (e.g., trans-1-Bromo-2-(phenyl-d₅)cyclopropane) to quantify impurities.

- Combined TGA/DSC : Thermal gravimetric analysis detects decomposition products, while differential scanning calorimetry confirms melting-point consistency .

Q. What strategies mitigate racemization during functionalization of trans-1-Bromo-2-phenylcyclopropane?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.